4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C23H16ClN3S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential biological activities. For instance, studies have focused on the synthesis of various thiazolo[3,2-a]pyridine derivatives, which were achieved by reacting compounds with different nucleophiles. These synthesized compounds are considered for their potential in medicinal chemistry due to their structural diversity and biological relevance (Ali, 2003).
Anti-cancer and Anti-prostate Activities
There has been significant interest in the synthesis of substituted pyrazole, triazole, and thiazole derivatives for their potential anti-cancer and anti-prostate cancer activities. A study synthesized these derivatives starting from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine and evaluated them as androgen receptor antagonists and anti-prostate cancer agents. The compounds exhibited potent activities with low toxicity, comparing favorably with Bicalutamide, a reference drug (Bahashwan et al., 2014).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds also extends to antimicrobial applications. For example, compounds containing thiazole and pyrazole structures have been synthesized and tested for their ability to inhibit the growth of various bacterial strains. These studies indicate that such compounds could serve as potent antimicrobial agents, highlighting their significance in addressing bacterial resistance (Abdelhamid et al., 2008).
Synthesis of Sulfonamido Moiety-Containing Compounds
Another research direction involves the synthesis of heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. These compounds have been synthesized and tested for their antibacterial activity, with several showing promising results. This research underscores the continual search for new antibacterial compounds in the fight against drug-resistant bacterial infections (Azab et al., 2013).
Catalysis in Synthesis
The use of catalysts for synthesizing heterocyclic compounds has been explored, with studies demonstrating the efficiency of certain catalysts in the synthesis of pyran, pyrazole, and phthalazine derivatives. These findings are important for developing greener and more efficient synthetic methodologies in organic chemistry (Khazaei et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3S/c24-18-8-3-5-16(13-18)15-28-23-22-14-21(26-27(22)12-11-25-23)20-10-4-7-17-6-1-2-9-19(17)20/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPUUEZXPWXSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.